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molecular formula C10H13NO B8505835 4-(Methoxymethyl)isoindoline

4-(Methoxymethyl)isoindoline

Cat. No. B8505835
M. Wt: 163.22 g/mol
InChI Key: VHCPWIQNWTZWDD-UHFFFAOYSA-N
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Patent
US08901126B2

Procedure details

To a solution of 200 mg of tert-butyl 4-(methoxymethyl)-1,3-dihydro-2H-isoindole-2-carboxylate in 2 mL of ethyl acetate was added 2.3 mL of a 4 M hydrogen chloride-ethyl acetate solution under ice-cooling, followed by stirring at room temperature overnight. Under ice-cooling, to the reaction mixture was added a 1 M aqueous sodium hydroxide solution to adjust the pH to about 7. The aqueous layer was separated, the organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 100 mg of 4-(methoxymethyl)isoindoline as a brown oil.
Name
tert-butyl 4-(methoxymethyl)-1,3-dihydro-2H-isoindole-2-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][N:7](C(OC(C)(C)C)=O)[CH2:8]2.C(OCC)(=O)C.Cl.[OH-].[Na+]>C(OCC)(=O)C>[CH3:1][O:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][NH:7][CH2:8]2 |f:1.2,3.4|

Inputs

Step One
Name
tert-butyl 4-(methoxymethyl)-1,3-dihydro-2H-isoindole-2-carboxylate
Quantity
200 mg
Type
reactant
Smiles
COCC1=C2CN(CC2=CC=C1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling, to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCC1=C2CNCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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